molecular formula C16H18N2O6S2 B2585037 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795482-01-7

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2585037
CAS RN: 1795482-01-7
M. Wt: 398.45
InChI Key: JWWWQUSWBWODHN-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a piperidin-4-yl group, and a thiazolidine-2,4-dione group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various organic reactions . For instance, the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group can be synthesized from 2,3-dihydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the thiazolidine-2,4-dione group might undergo reactions typical of thiazolidinediones .

Scientific Research Applications

Anticancer Activity

The synthesis of N-substituted indole derivatives, including thiazolidine-2,4-diones, has been shown to exhibit anticancer activity against human breast cancer cell lines, such as MCF-7, by inhibiting topoisomerase-I enzyme. This suggests their potential as therapeutic agents in cancer treatment (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-dione derivatives have been synthesized and tested for antimicrobial and antifungal activities. These compounds have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans, indicating their potential as antimicrobial agents (Abd Alhameed et al., 2019).

Synthesis and Biological Activity

Research has been conducted on the synthesis of oxazolidines, thiazolidines, and related compounds from β-hydroxy- or β-mercapto-α-amino acid esters. These studies explore the chemical properties and potential biological activities of these compounds, providing insights into their applications in drug synthesis and development (Badr et al., 1981).

Antihyperglycemic Agents

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated as antihyperglycemic agents in animal models, demonstrating their potential in the treatment of diabetes mellitus. These compounds have shown effectiveness in lowering glucose and insulin levels, highlighting their therapeutic potential (Wrobel et al., 1998).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without specific context, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific data, it’s difficult to provide accurate information .

properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S2/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWWQUSWBWODHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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